1-Aminonaphthalene-2-acetic acid
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Overview
Description
1-Aminonaphthalene-2-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of chemical reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products Formed:
Oxidation Products: 1-naphthoquinone and other oxidized derivatives.
Reduction Products: Tetrahydro-1-naphthylamine and other reduced forms.
Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Aminonaphthalene-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can enter cells through passive diffusion and its accumulation is controlled by efflux carriers . It can also interact with various enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties.
Naphthalene-1-acetic acid: A compound with similar structural features but different functional groups.
Uniqueness: 1-Aminonaphthalene-2-acetic acid is unique due to its specific combination of an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
858438-26-3 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(1-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15) |
InChI Key |
VVCLKVFNGWJTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O |
Origin of Product |
United States |
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